molecular formula C17H18O5 B322429 2-Methylphenyl 3,4,5-trimethoxybenzoate

2-Methylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B322429
M. Wt: 302.32 g/mol
InChI Key: FAICQWUSVMNCPZ-UHFFFAOYSA-N
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Description

2-Methylphenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, where the carboxylic acid group is esterified with 2-methylphenol (o-cresol). The 3,4,5-trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption, antiproliferative activity, and modulation of calcium signaling . This compound’s structure combines lipophilic aromatic groups (trimethoxybenzene and methylphenyl), which influence its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(2-methylphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O5/c1-11-7-5-6-8-13(11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3

InChI Key

FAICQWUSVMNCPZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl vs. Aryl Esters

The biological activity of 3,4,5-trimethoxybenzoate derivatives is highly dependent on the ester substituent. Key comparisons include:

Compound Name Substituent Activity/Potency Source
Butyl 3,4,5-trimethoxybenzoate Butyl (C₄H₉) 2.3× less potent than reference drug
Isopentyl 3,4,5-trimethoxybenzoate Isopentyl (C₅H₁₁) Slightly more potent than butyl analog
2-Methylnaphthalene derivative (11) Naphthalene-fused aryl Higher potency and selectivity vs. diphenyl analog
TMB-8 (n-octyl derivative) Diethylamino-n-octyl Reduces intracellular Ca²⁺ in smooth muscle cells
4-Acetamidophenyl derivative Polar acetamidophenyl Antimicrobial activity (MIC: 12.5 µg/mL)
  • Alkyl Esters : Butyl and isopentyl esters exhibit moderate potency, with longer alkyl chains (e.g., n-octyl in TMB-8) enhancing membrane permeability for calcium modulation .
  • Aryl Esters : Bulky or fused aromatic systems (e.g., 2-methylnaphthalene in compound 11) improve cytotoxic selectivity, likely due to enhanced π-π stacking with biological targets . The 2-methylphenyl group in the target compound balances lipophilicity and steric hindrance, though direct potency data are lacking.

Antiproliferative Effects

  • Triazole Derivatives : 2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles inhibit tubulin polymerization (IC₅₀: 0.5–2.0 µM), with αABC angles (~109°) critical for binding .
  • Diphenyl vs. Naphthalene Esters : Compound 11 (2-methylnaphthalene) showed 3× higher cytotoxicity than diphenyl analog 12 in oral squamous cell models .

Calcium Signaling Modulation

  • TMB-8 : At 30 µM, reduced histamine-induced [Ca²⁺]i elevation by 70% in vascular smooth muscle, indicating voltage-gated calcium channel blockade .

Antimicrobial Activity

  • 4-Acetamidophenyl Ester : Exhibited broad-spectrum antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), attributed to hydrogen bonding via the acetamido group .

Physicochemical Properties

  • Lipophilicity : Calculated logP values vary widely:
    • Methyl ester (): logP ≈ 1.5 (moderate lipophilicity).
    • TMB-8 (n-octyl): logP > 4.0 (highly lipophilic, suited for membrane penetration) .
  • Thermal Stability : Methyl esters decompose at 274–275°C, while aryl derivatives (e.g., compound 11) show higher thermal stability .

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